N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is explored for its use in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Pyrimidine-ureas with N-4-fluorophenyl and N’-substituted phenyl moieties
Uniqueness
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both fluorophenyl and pyrazole groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15FN4O3 with a molecular weight of approximately 340.33 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a hydrazide moiety that may contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and a substituted pyrazole derivative. The reaction conditions can vary but often include refluxing the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.
Antioxidant Properties
Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activity. For instance, molecular docking studies have shown that related pyrazole derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been supported by various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These pathways are critical in the inflammatory response, making this compound a candidate for further investigation in inflammatory disease models.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives. For example, compounds with similar hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Studies
- In vitro Studies : A study examining the cytotoxic effects of various pyrazole derivatives found that those with electron-withdrawing groups (like fluorine) exhibited enhanced activity against cancer cells compared to their non-substituted counterparts. This suggests that the presence of a fluorine atom in the structure may increase the compound's biological efficacy .
- Molecular Docking Simulations : Docking studies have indicated that this compound has strong binding affinity to targets involved in cancer progression and inflammation. The predicted binding modes suggest potential interactions with key amino acid residues in target proteins .
Properties
CAS No. |
881402-99-9 |
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Molecular Formula |
C23H17FN4O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C23H17FN4O3/c24-17-8-6-15(7-9-17)22-16(14-28(27-22)18-4-2-1-3-5-18)13-25-26-23(31)20-11-10-19(29)12-21(20)30/h1-14,29-30H,(H,26,31)/b25-13+ |
InChI Key |
RYONLCDMDWPJPD-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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